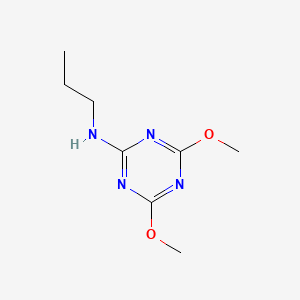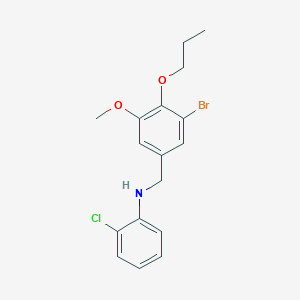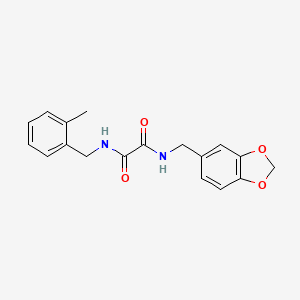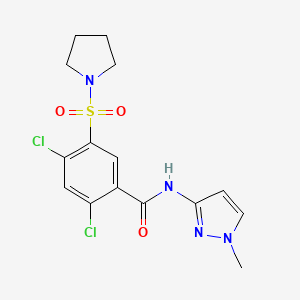![molecular formula C14H5F8NOS B4711173 2,3,4,5,6-pentafluoro-N-{3-[(trifluoromethyl)thio]phenyl}benzamide](/img/structure/B4711173.png)
2,3,4,5,6-pentafluoro-N-{3-[(trifluoromethyl)thio]phenyl}benzamide
説明
2,3,4,5,6-pentafluoro-N-{3-[(trifluoromethyl)thio]phenyl}benzamide is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is commonly referred to as PTB or PFBT and is primarily used in laboratory experiments for its ability to interact with biological molecules and affect their functions.
作用機序
PTB acts as an inhibitor of several proteins by binding to their active sites and preventing their normal functions. It has been found to be a potent inhibitor of several kinases, including protein kinase A, protein kinase C, and glycogen synthase kinase 3, among others. PTB also inhibits the activity of several phosphatases, including protein phosphatase 1 and 2A.
Biochemical and Physiological Effects:
PTB has been found to affect various biochemical and physiological processes in biological systems. It has been shown to induce apoptosis in cancer cells, inhibit cell proliferation, and modulate the immune response. PTB has also been found to affect glucose metabolism and insulin signaling pathways, which may have implications for the treatment of diabetes.
実験室実験の利点と制限
The use of PTB in laboratory experiments has several advantages, including its high potency and selectivity for specific proteins. However, PTB also has several limitations, including its potential toxicity and the need for careful handling and storage.
将来の方向性
The potential applications of PTB in scientific research are vast, and several future directions can be explored. These include the development of new PTB derivatives with improved properties, the identification of new protein targets for PTB, and the use of PTB in drug discovery and development. Additionally, the use of PTB in combination with other compounds may lead to the development of novel therapeutic strategies for various diseases.
In conclusion, PTB is a chemical compound that has significant potential in scientific research. Its unique properties and ability to interact with biological molecules make it a valuable tool for studying various biological processes. Further research is needed to fully explore the potential applications of PTB and its derivatives in drug discovery and development.
科学的研究の応用
PTB has been extensively used in scientific research as a tool to study various biological processes. It has been found to interact with several proteins, including kinases, phosphatases, and receptors, which are involved in various cellular signaling pathways. PTB has also been used to study the role of protein-protein interactions and protein-ligand interactions in biological systems.
特性
IUPAC Name |
2,3,4,5,6-pentafluoro-N-[3-(trifluoromethylsulfanyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H5F8NOS/c15-8-7(9(16)11(18)12(19)10(8)17)13(24)23-5-2-1-3-6(4-5)25-14(20,21)22/h1-4H,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQADVIYHIWECDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)SC(F)(F)F)NC(=O)C2=C(C(=C(C(=C2F)F)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H5F8NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4711097.png)

![N-(2-ethoxyphenyl)-N'-[1-(2-pyridinyl)ethyl]urea](/img/structure/B4711106.png)

![N-(2-furylmethyl)-1-methyl-4-{[3-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanoyl]amino}-1H-pyrazole-3-carboxamide](/img/structure/B4711116.png)

![ethyl 4-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]butanoate](/img/structure/B4711163.png)
![N~1~-(4-methoxyphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide](/img/structure/B4711166.png)
![N-{[(4-butylphenyl)amino]carbonothioyl}-3-chloro-4-methoxybenzamide](/img/structure/B4711172.png)
![2-({[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}thio)-1H-benzimidazole](/img/structure/B4711175.png)
![ethyl 4-[2-(3,4-dimethylphenoxy)propanoyl]-1-piperazinecarboxylate](/img/structure/B4711188.png)

![N-[1-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]-4-methylbenzamide](/img/structure/B4711206.png)
![4-ethyl-3-[(3-phenyl-2-propen-1-yl)thio]-5-(2-thienyl)-4H-1,2,4-triazole](/img/structure/B4711213.png)